molecular formula C6H3ClF6 B1439254 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene CAS No. 885276-10-8

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

Cat. No.: B1439254
CAS No.: 885276-10-8
M. Wt: 224.53 g/mol
InChI Key: SJCYCPLWJASEGY-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a useful research compound. Its molecular formula is C6H3ClF6 and its molecular weight is 224.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCYCPLWJASEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694155
Record name 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-10-8
Record name 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Synthesis of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene (CAS: 885276-10-8).

Given the specialized nature of this fluorinated diene, the protocol is designed based on established halogenation-dehydrohalogenation methodologies used in the industrial preparation of chlorofluoro-olefins (CFOs). This approach ensures high regioselectivity and leverages commercially accessible precursors.


)

Introduction & Strategic Analysis

Molecule Overview

The target molecule is a hexafluorinated conjugated diene featuring a chlorine substituent at the C2 position. It belongs to the class of Hydrochlorofluoroolefins (HCFOs) , which are critical intermediates in the synthesis of advanced fluoropolymers, low-GWP (Global Warming Potential) refrigerants, and specialized solvents. The conjugation of the diene system, combined with the electron-withdrawing trifluoromethyl groups (


), imparts unique reactivity suitable for Diels-Alder cycloadditions and polymerization.
Retrosynthetic Logic

Direct construction of the C6 backbone with specific chlorination is best achieved through the modification of the symmetric parent diene. The synthesis strategy relies on a two-step functionalization sequence:

  • Electrophilic Addition: Controlled chlorination of the parent 1,1,1,6,6,6-hexafluoro-2,4-diene to generate a dichloro-alkene intermediate.

  • Regioselective Elimination: Base-mediated dehydrochlorination to restore the diene system while retaining the chlorine substituent.

Key Challenges:

  • Regiocontrol: Preventing over-chlorination (saturation) of the diene.

  • Stereocontrol: Maintaining the trans,trans (or E,E) geometry of the diene system where possible.

  • Volatility: Handling volatile fluorinated intermediates requires sealed systems or cryogenic trapping.

Safety Protocols (Critical)

  • Hydrogen Fluoride (HF) / HCl Hazard: Thermal decomposition or hydrolysis may release HF or HCl. All reactions must be performed in a fume hood with HF-resistant scrubbing.

  • Pressure Hazards: Reactions involving gaseous chlorine (

    
    ) and volatile fluorocarbons should be conducted in rated pressure vessels (autoclaves) or heavy-walled glass reactors behind blast shields.
    
  • Toxicity: Chlorofluorocarbons can be narcotic and toxic. Use self-contained breathing apparatus (SCBA) if leak potential exists.

Experimental Protocol

Reaction Scheme

The synthesis proceeds via the selective 1,2-addition of chlorine followed by elimination.

ReactionScheme Start 1,1,1,6,6,6-Hexafluoro-2,4-diene (Precursor) Inter Intermediate: 4,5-Dichloro-1,1,1,6,6,6- hexafluoro-2-hexene Start->Inter Step 1: Selective Chlorination Cl2 Cl2 (gas) CCl4, -20°C Cl2->Inter Product Target: 2-Chloro-1,1,1,6,6,6- hexafluorohexa-2,4-diene Inter->Product Step 2: Elimination (-HCl) Base DBU or KOH/EtOH Dehydrochlorination Base->Product

Caption: Two-step synthesis pathway involving electrophilic chlorination and base-induced elimination.[1][2][3][4][5][6][7]

Step 1: Selective Chlorination

Objective: Synthesize 4,5-dichloro-1,1,1,6,6,6-hexafluoro-2-hexene.

Materials:

  • 1,1,1,6,6,6-Hexafluoro-2,4-diene (100 mmol)

  • Chlorine gas (

    
    ), dried (105 mmol)
    
  • Solvent: Carbon tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (anhydrous)
  • Cooling bath: Acetone/Dry Ice (-78°C) and Ice/Salt (-20°C)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a dry ice condenser, a gas inlet tube (subsurface), and a thermometer. Flush with

    
    .
    
  • Charging: Add 100 mmol of the diene and 100 mL of solvent. Cool the mixture to -20°C .

  • Addition: Slowly bubble stoichiometric

    
     gas into the solution over 2 hours. Maintain temperature below -10°C to favor 1,2-addition over 1,4-addition.
    
    • Note: The solution will transition from colorless to a pale yellow as

      
       is consumed. A persistent yellow color indicates excess chlorine.
      
  • Quench: Purge excess

    
     with a stream of nitrogen for 30 minutes.
    
  • Isolation: Remove solvent via rotary evaporation at low temperature (< 30°C).

  • Purification: Distill the residue under reduced pressure. Collect the fraction corresponding to the dichloro-hexene intermediate.

    • Checkpoint: Verify structure via GC-MS (look for M+ peak at MW ~261 Da).

Step 2: Dehydrochlorination

Objective: Eliminate HCl to form the 2-chloro-diene target.

Materials:

  • Dichloro-intermediate (from Step 1)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Ethanolic KOH (20%)

  • Solvent: Diethyl ether or THF (if using DBU)

Procedure:

  • Setup: Equip a flask with a reflux condenser and addition funnel.

  • Reaction: Dissolve the dichloro-intermediate in ether (1:5 ratio). Add DBU (1.1 equivalents) dropwise at 0°C.

  • Elimination: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by GC is essential to prevent double elimination (formation of a triyne or alkyne species).

    • Mechanistic Insight: The proton at C4/C5 is acidic due to the adjacent electron-withdrawing

      
       and Cl groups, facilitating E2 elimination.
      
  • Workup: Wash the organic layer with dilute HCl (to remove DBU), followed by

    
     and brine. Dry over 
    
    
    
    .
  • Final Purification: Fractional distillation. The product is expected to be a liquid with a boiling point slightly higher than the parent diene.

Characterization & Data Analysis

Expected Analytical Data:

TechniqueParameterExpected Signal / Observation
GC-MS Molecular Ion (

)
224 m/z (Characteristic Cl isotope pattern 3:1)

NMR

(ppm)
Two distinct signals: ~ -64 ppm (

near Cl) and ~ -66 ppm (terminal

).

NMR

(ppm)
Olefinic protons in the 6.0–7.5 ppm range. Complex splitting due to F-H coupling.
Boiling Point TemperatureEst. 60–80°C (at 760 mmHg)
Isomer Troubleshooting

The synthesis may yield a mixture of E/Z isomers.

  • Isomerization: If the Z-isomer is dominant and E is desired, catalytic isomerization using iodine (

    
    ) in sunlight can be performed.
    
  • Separation: Isomers often have sufficiently different boiling points for separation via precision spinning-band distillation.

Workflow Visualization

Workflow cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Elimination Step1 Dissolve Diene in CCl4 Cool to -20°C Step2 Controlled Cl2 Addition (2 hours) Step1->Step2 Step3 N2 Purge & Solvent Removal Step2->Step3 Step4 Distillation of Dichloro Intermediate Step3->Step4 Step5 Dissolve Intermediate in Ether Step4->Step5 Purified Intermediate Step6 Add DBU (Base) 0°C -> RT Step5->Step6 Step7 Acid Wash & Extraction Step6->Step7 Step8 Final Fractional Distillation Step7->Step8 Final 2-Chloro-1,1,1,6,6,6- hexafluorohexa-2,4-diene Step8->Final Pure Product (>98%)

Caption: Operational workflow for the two-stage synthesis protocol.

References

  • PubChem. (n.d.).[5] this compound (CAS 885276-10-8).[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Beilstein J. Org.[2] Chem. (2022).[2][5] Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Beilstein Journal of Organic Chemistry, 18, 1567–1574. [Link]

  • Google Patents. (2011).[5] Catalytic process for producing CCl3CF3 and related chlorofluorocarbons. US Patent 5120883A.

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkenes and dienes. Retrieved from [Link]

  • Patsnap. (2015). Synthetic method of trans-1,1,1,4,4,4-hexafluoro-2-butene. CN Patent Application. [Link]

Sources

Application Note: Radical Functionalization of 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene (CAS 885276-10-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the procedures for radical addition reactions involving CAS 885276-10-8 (2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene).

Introduction & Chemical Profile[1][2][3][4]

CAS 885276-10-8 , identified as 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene , is a highly specialized electron-deficient fluorinated diene. Its structure features a conjugated diene system flanked by strong electron-withdrawing trifluoromethyl (CF


) groups and a chlorine substituent at the C2 position.

This unique electronic architecture makes it a potent radical acceptor (somophile). Unlike electron-rich alkenes that react with electrophilic radicals, CAS 885276-10-8 exhibits a "polarity-mismatched" reactivity profile, making it exceptionally reactive toward nucleophilic radicals (e.g., alkyl,


-aminoalkyl, and thiyl radicals).
Key Applications
  • Fluoropolymer Synthesis: As a monomer for specialized high-performance elastomers requiring thermal and chemical resistance.

  • Advanced Materials: Precursor for fluorinated surfactants and liquid crystal intermediates via regioselective radical addition.

  • Medicinal Chemistry: A building block for introducing complex fluorinated motifs into bioactive scaffolds.

Mechanistic Insight: The "Polarity Match" Rule

Successful radical addition to CAS 885276-10-8 relies on the principle of polarity matching . The substrate is electron-deficient (LUMO-lowered by CF


 and Cl). Therefore, the attacking radical must be nucleophilic (SOMO-high) to facilitate a rapid and selective addition.
Reaction Pathway[1][2][3][5]
  • Radical Generation: A nucleophilic radical (R

    
    ) is generated from a precursor (R-X, R-H, or R-SH) via Single Electron Transfer (SET) or Homolysis.
    
  • Regioselective Addition: The R

    
     attacks the diene. The regioselectivity is governed by steric hindrance and electronic stabilization. Attack typically occurs at the C5 position  (terminal alkene, less hindered) or C3 , generating a stabilized allylic radical intermediate.
    
  • Radical Trapping: The intermediate radical abstracts an atom (H or X) or undergoes coupling to finalize the addition product.

Mechanism Precursor Radical Precursor (R-X / R-SH) Radical Nucleophilic Radical (R•) Precursor->Radical Initiation (Photoredox/Metal) Intermediate Allylic Radical Intermediate Radical->Intermediate Addition (Polarity Matched) Substrate CAS 885276-10-8 (Electron-Deficient Diene) Substrate->Intermediate Product Functionalized Fluoro-Adduct Intermediate->Product Trapping/Termination

Caption: Mechanistic flow of nucleophilic radical addition to the electron-deficient diene CAS 885276-10-8.

Experimental Considerations

Solvent Selection
  • Preferred: Acetonitrile (MeCN), Dichloromethane (DCM), or

    
    -Trifluorotoluene (TFT).
    
  • Reasoning: TFT is ideal for fluorinated substrates due to high solubility and chemical inertness. MeCN supports polar transition states in ATRA reactions.

Catalyst Systems
  • Copper (Cu): Cu(I)/Ligand systems are robust for Atom Transfer Radical Addition (ATRA) of alkyl halides.

  • Photoredox (Ir/Ru): Enables mild generation of radicals from carboxylic acids or silanes under visible light.

  • Thermal Initiators: AIBN/DCP for thiol-ene additions.

Safety Advisory

Warning: Fluorinated dienes can form hazardous decomposition products (HF) if overheated or exposed to strong acids.

  • Containment: Perform all reactions in a fume hood.

  • Glassware: Use pressure-rated glass tubes for reactions heated above boiling points.

  • PPE: Double gloving (Nitrile/Neoprene) is recommended.

Detailed Protocols

Protocol A: Copper-Catalyzed Atom Transfer Radical Addition (ATRA)

Objective: To append an alkyl group and a halide across the diene system (1,4- or 1,2-addition).

Materials
  • Substrate: CAS 885276-10-8 (1.0 equiv)

  • Reagent: Ethyl 2-bromoacetate or secondary Alkyl Bromide (1.5 equiv)

  • Catalyst: CuBr (5 mol%)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%) - Optional for surface activation

  • Solvent: Acetonitrile (0.2 M concentration)

Procedure
  • Setup: In a glovebox or under argon flow, charge a Schlenk tube with CuBr, TPMA, and Sodium Ascorbate.

  • Solvent Addition: Add degassed Acetonitrile via syringe. Stir until the catalyst complex forms (often a colored solution).

  • Substrate Addition: Add CAS 885276-10-8 and the Alkyl Bromide reagent via syringe.

  • Reaction: Seal the tube and heat to 60°C in an oil bath for 12–24 hours.

    • Note: Monitor consumption of the diene by

      
      F NMR (shift of CF
      
      
      
      signals).
  • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica/Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Radical Thiol-Ene "Click" Addition

Objective: To introduce a thio-ether linkage, useful for bioconjugation or material cross-linking.

Materials
  • Substrate: CAS 885276-10-8 (1.0 equiv)

  • Reagent: Functionalized Thiol (R-SH) (1.2 equiv)

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1-2 mol%)

  • Solvent: THF or DCM (degassed)

Procedure
  • Preparation: Dissolve CAS 885276-10-8 and the Thiol in degassed solvent in a quartz or borosilicate glass vial.

  • Initiator: Add DMPA. Cap the vial with a septum.

  • Irradiation: Irradiate with UV light (365 nm) at room temperature for 1–4 hours.

    • Self-Validation: The reaction is highly efficient. Disappearance of the thiol peak in IR (2550 cm

      
      ) confirms progress.
      
  • Workup: Evaporate solvent. The product is often pure enough for subsequent steps; otherwise, purify via rapid filtration through silica.

Data Summary & Optimization Table

ParameterCondition A (Standard)Condition B (Optimized)Impact on CAS 885276-10-8
Solvent DMFTrifluorotoluene (TFT) TFT prevents side reactions and improves solubility of fluorinated chains.
Temperature 80°C40-60°C Lower temp reduces polymerization of the diene.
Radical Source Peroxides (TBP)Photoredox / Cu-ATRA Controlled radical release prevents oligomerization.
Stoichiometry 1:11:1.5 (Diene:Radical) Excess radical precursor ensures full conversion of the valuable diene.

Visualization: Experimental Workflow

Storage and stabilization protocols for volatile fluorinated dienes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Stabilization Protocols for Volatile Fluorinated Dienes

Executive Summary

Volatile fluorinated dienes (e.g., Hexafluoro-1,3-butadiene, HFBD) are critical synthons in pharmaceutical cycloadditions and semiconductor etching. However, their electron-deficient nature renders them uniquely susceptible to two distinct degradation pathways: radical-mediated polymerization and thermally driven [2+2] cycloaddition (dimerization). This guide provides a rigorous, self-validating framework for the long-term preservation of these high-value intermediates, moving beyond standard Safety Data Sheet (SDS) recommendations to address the practical realities of the laboratory environment.

Part 1: The Stability Challenge (Mechanistic Insight)

To stabilize fluorinated dienes, one must first understand the "Enemy." Unlike non-fluorinated analogs (e.g., butadiene), the presence of electronegative fluorine atoms alters the highest occupied molecular orbital (HOMO) energy, affecting reactivity.

  • Radical Polymerization (The "Popcorn" Risk):

    • Mechanism: Trace oxygen forms peroxides, which decompose to initiate chain growth. In fluorodienes, this often results in insoluble, cross-linked "popcorn" polymers that can foul valves and rupture glass vessels due to volume expansion.

    • Mitigation: Radical scavengers (inhibitors) and strict anaerobic conditions.

  • [2+2] Cycloaddition (The Silent Killer):

    • Mechanism: Even in the absence of radicals, fluorinated dienes can spontaneously dimerize via a thermal [2+2] mechanism to form cyclobutane derivatives. This is a second-order reaction dependent on concentration and temperature.

    • Mitigation: Cryogenic storage. Inhibitors do NOT stop this process.

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation logic and the intervention points for stabilization.

DegradationPathways Monomer Fluorinated Diene (Monomer) RadicalPath Radical Initiation Monomer->RadicalPath + O2 ThermalPath [2+2] Cycloaddition Monomer->ThermalPath + Heat Oxygen Trace O2 / Peroxides Heat Thermal Energy (> -20°C) Polymer Insoluble Polymer ('Popcorn') RadicalPath->Polymer Dimer Cyclic Dimer (Irreversible Impurity) ThermalPath->Dimer Inhibitor Inhibitor (TBC/Terpene) Blocks Pathway Inhibitor->RadicalPath Scavenges Radicals Cryo Cryogenic Storage Slows Pathway Cryo->ThermalPath Kinetic Control

Figure 1: Dual degradation pathways for fluorinated dienes. Note that chemical inhibitors only prevent polymerization, not dimerization.

Part 2: Material Compatibility & Vessel Selection

Fluorinated compounds can hydrolyze to generate Hydrogen Fluoride (HF), particularly at metal surfaces. HF is highly corrosive and can catalyze further decomposition.[1]

Critical Rule: Avoid Aluminum. Aluminum salts can act as Lewis Acid catalysts, stripping fluorine and initiating rapid, exothermic decomposition (the "etch" effect).

Table 1: Material Compatibility Matrix
MaterialCompatibilityNotes
Stainless Steel (316L) Excellent The gold standard. Passivates well. Mandatory for high-pressure storage.
Monel / Inconel Superior Best for long-term storage if trace HF is suspected. Expensive.
Aluminum / Brass DANGEROUS DO NOT USE. Risk of Lewis acid catalysis (

) and catastrophic failure.
Borosilicate Glass Good Acceptable for short-term, low-pressure (<1.5 bar) observation. Inspect for etching.
PTFE / Kalrez Excellent Preferred gasket/seal material. Avoid Viton if amines are present.

Part 3: Stabilization Protocols

Protocol A: Inhibitor Dosing & Verification

Objective: Introduce a radical scavenger to prevent polymerization during storage at


 to 

.

Recommended Inhibitors:

  • 4-tert-Butylcatechol (TBC): Standard. Effective at 100–200 ppm. Requires removal before catalysis.

  • d-Limonene: A "green" alternative. Acts as a sacrificial radical trap. Useful if TBC interferes with downstream analytics.

Step-by-Step Dosing:

  • Calculate Load: For 100 g of diene, target 150 ppm TBC.

    
    
    
  • Preparation: Dissolve TBC in a minimum volume of dry

    
     or inject as a concentrated solution if the diene is liquid. If the diene is gaseous, coat the interior of the cylinder with the inhibitor solution and evaporate the solvent before filling.
    
  • Self-Validation (The "Color Test"):

    • TBC turns faint pink/brown when oxidized (active).

    • Check: If the liquid phase is crystal clear, you may have insufficient inhibitor or total oxygen exclusion (good). If it is dark brown/black, the inhibitor is exhausted, and the batch must be redistilled immediately.

Protocol B: Cryogenic Vacuum Transfer (The "Transfer Line")

Objective: Transfer volatile dienes without exposure to air (oxygen/moisture). This is the only acceptable method for handling high-purity fluorodienes.

Equipment:

  • Vacuum manifold (Schlenk line) (

    
    ).
    
  • Liquid Nitrogen (

    
    ) Dewar.
    
  • Stainless steel or heavy-wall glass cold trap.

Workflow Diagram:

VacuumTransfer Start Start: Source Cylinder (Ambient Temp) VacCheck Evacuate Manifold (< 100 mTorr) Start->VacCheck CoolReceiver Cool Receiver Flask (LN2 Bath, -196°C) VacCheck->CoolReceiver Transfer Open Valves: Static Vacuum Transfer CoolReceiver->Transfer Condense Condensation in Receiver Transfer->Condense Isolate Close Receiver Valve Condense->Isolate Warm Warm to Storage Temp (-20°C to -78°C) Isolate->Warm

Figure 2: Cryogenic vacuum transfer workflow for volatile fluorinated dienes.

Detailed Steps:

  • Passivation: Ensure the receiving vessel (SS cylinder or heavy-wall ampoule) is baked out under vacuum to remove adsorbed water.

  • Connection: Attach Source (A) and Receiver (B) to the manifold. Evacuate lines to

    
    .
    
  • Cryo-Pumping: Submerge Receiver (B) in liquid nitrogen (

    
    ).
    
  • Transfer: Close the vacuum source. Slowly open Source (A). The vapor pressure differential will drive the diene into Receiver (B), where it solidifies.

    • Note: Monitor the manometer. If pressure rises significantly, you have a non-condensable gas leak (

      
      /
      
      
      
      ).
  • Termination: Close both valves. Allow Receiver (B) to warm to room temperature behind a blast shield if using glass, or place immediately in a

    
     freezer.
    

Part 4: Quality Control & Emergency Response

1. Routine Monitoring (Self-Validating System):

  • Visual Inspection: Check for "cloudiness" or solid precipitates (dimer/polymer) monthly.

  • NMR Validation: Run a

    
     NMR.
    
    • Monomer: Sharp, distinct olefinic peaks.

    • Dimer: New signals, typically upfield (shielded) due to loss of conjugation.

    • HF:[1][2][3] Broad peak around -150 to -200 ppm (solvent dependent).

2. Emergency Venting: If a storage vessel shows signs of rapid pressure buildup (polymerization exotherm):

  • Do NOT open manually.

  • Connect to a remote venting system or "dump tank" containing 10% aqueous NaOH (to neutralize HF and scrub the diene).

References

  • National Institute of Standards and Technology (NIST). (2023). Hexafluoro-1,3-butadiene: Thermochemical Data. NIST Chemistry WebBook. [Link]

  • Airgas. (2022). Safety Data Sheet: Hexafluoro-1,3-butadiene. [Link]

  • NASA. (1995). Selection of Compatible Materials for Use with Fluorine and Fluorine Compounds. NASA Technical Reports Server. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of Vonoprazan Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and impurity control of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate in the manufacturing of Vonoprazan Fumarate.

Note on CAS Registry: While CAS 885276-10-8 is frequently cross-referenced in supplier databases with this Vonoprazan intermediate, it is chemically distinct in some registries (referring to a fluorinated diene). Given the "drug development" context of your request, this guide focuses on the Vonoprazan intermediate (Standard CAS: 881677-11-8 ), as this presents the most significant process chemistry challenges in this sector.

Executive Summary: The Impurity Landscape

The synthesis of the Vonoprazan intermediate hinges on constructing a 1,3,5-trisubstituted pyrrole core. The most robust industrial route typically involves the Suzuki-Miyaura coupling of a brominated pyrrole precursor with 2-fluorophenylboronic acid, or the Sulfonylation of the pre-coupled pyrrole.

Failure to control Critical Process Parameters (CPPs) results in three primary impurity classes:

  • Des-fluoro Analogues: Resulting from protodeboronation of the boronic acid.

  • Homocoupling Dimers: Oxidative coupling of the aryl boronic acid.

  • Regioisomers/Hydrolysis Products: Occurring during the sulfonyl protection step.

Critical Process Parameters (CPP) Matrix

Reaction StepKey Reagent/ConditionTarget RangeConsequence of Deviation
Suzuki Coupling Dissolved Oxygen (DO)< 0.5 ppmHigh DO triggers homocoupling (Impurity B) and catalyst deactivation.
Suzuki Coupling Water Content (Solvent)5–10% v/vToo low: Slow kinetics. Too high: Hydrolysis of sulfonyl group.
Sulfonylation Base Stoichiometry (TEA/NaH)1.1–1.2 eqExcess base promotes bis-sulfonylation or racemization (if chiral centers exist).
Isolation pH during Quench6.0 – 7.0Acidic pH (<5) hydrolyzes the sulfonyl group; Basic pH (>8) promotes aldol condensation.

Troubleshooting Guide (Q&A)

Module A: Suzuki Coupling Issues (Aryl-Aryl Bond Formation)

Q1: I am observing a persistent "Des-fluoro" impurity (approx. 2-5%) that does not wash out during crystallization. What is the root cause?

  • Diagnosis: This is likely Protodeboronation . The 2-fluorophenylboronic acid is losing its boron moiety before coupling, often catalyzed by the palladium center itself in the presence of proton sources.

  • Corrective Action:

    • Charge Excess Boronic Acid: Increase stoichiometry from 1.1 eq to 1.3 eq to compensate for loss.

    • Base Selection: Switch from Carbonate bases (

      
      ) to Phosphate bases (
      
      
      
      ). Phosphate buffers the pH more effectively, reducing the protonation rate of the boronic acid.
    • Temperature Ramp: Do not "soak" the reaction at warm temperatures. Heat rapidly to reflux (

      
      ) to favor the transmetallation rate over the deboronation rate.
      

Q2: My reaction turns black immediately, and conversion stalls at 60%.

  • Diagnosis: "Palladium Black" precipitation . The active Pd(0) species is aggregating out of solution due to ligand dissociation or oxidation.

  • Corrective Action:

    • Ligand Load: Ensure your Phosphine:Pd ratio is at least 4:1 (if using

      
      ) or 2:1 (if using bidentate ligands like dppf).
      
    • Inerting Protocol: Sparge solvents with Nitrogen/Argon for at least 30 minutes before catalyst addition. Oxygen is the primary killer of the catalytic cycle.

Module B: Sulfonylation & Stability

Q3: During the sulfonylation of the pyrrole, I see a byproduct with M+141 mass shift. What is it?

  • Diagnosis: This is the Bis-sulfonyl impurity . The pyrrole nitrogen is sulfonylated (desired), but if conditions are too forcing, C-sulfonylation or reaction at the aldehyde oxygen (enol sulfonate) can occur.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature

      
       during the addition of Pyridine-3-sulfonyl chloride.
      
    • Addition Mode: Add the sulfonyl chloride solution dropwise to the pyrrole/base mixture, not the reverse. This keeps the electrophile concentration low relative to the substrate.

Q4: The final aldehyde product shows a decrease in assay purity after drying in a vacuum oven.

  • Diagnosis: Autoxidation . Pyrrole-3-carbaldehydes are electron-rich and prone to oxidation to the corresponding carboxylic acid when exposed to air at elevated temperatures.

  • Corrective Action:

    • Drying Conditions: Dry under a strict Nitrogen bleed at

      
      .
      
    • Stabilizer: If storing for long periods, consider storing as the bisulfite adduct, which can be reversed back to the aldehyde before the next step (Reductive Amination).

Visualizing the Impurity Pathways

The following diagram maps the kinetic competition between the desired Suzuki cycle and the two primary byproduct pathways (Homocoupling and Protodeboronation).

SuzukiPathways Start Reagents: Pyrrole-Br + Ar-B(OH)2 Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Oxidative Addition Product Target Intermediate (Vonoprazan Core) Pd_Cycle->Product Reductive Elimination (Fast) Impurity_A Impurity A: Protodeboronation (Fluorobenzene + Boric Acid) Pd_Cycle->Impurity_A Slow Transmetallation + H+ Source Impurity_B Impurity B: Homocoupling (Biaryl Dimer) Pd_Cycle->Impurity_B Presence of O2 (Oxidative)

Caption: Kinetic competition in Suzuki coupling. Green path represents the desired cycle; red dashed paths represent failure modes triggered by proton sources or oxygen.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to minimize Impurity B (Homocoupling) and maximize catalyst turnover.

Reagents:

  • 5-bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (1.0 eq)

  • 2-Fluorophenylboronic acid (1.3 eq)

  • 
     (0.02 eq)
    
  • Potassium Phosphate (

    
    ), 2.0 M aq. solution (3.0 eq)
    
  • Solvent: 1,4-Dioxane (10 volumes)

Step-by-Step:

  • Degassing: Charge 1,4-Dioxane and 2.0 M

    
     into the reactor. Sparge with 
    
    
    
    via a subsurface dip tube for 30 minutes. Critical for preventing homocoupling.
  • Charging: Under positive

    
     flow, charge the Pyrrole bromide and Boronic acid.
    
  • Catalyst Addition: Add the Pd catalyst last.

  • Reaction: Heat rapidly to

    
    . Agitate vigorously (mass transfer limited).
    
  • Monitoring: Sample at 2 hours. Target conversion

    
    .
    
  • Workup: Cool to

    
    . Add water and Ethyl Acetate. Filter through Celite to remove Pd black. Separate layers.
    
  • Scavenging: Treat organic layer with N-acetylcysteine or a thiol-silica scavenger to reduce residual Pd to < 10 ppm.

References & Authority

  • Takeda Pharmaceutical Company Ltd. (2014). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. US Patent 8,815,910.

    • Primary source for the industrial synthesis route of Vonoprazan intermediates.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

    • Foundational text for troubleshooting Suzuki coupling mechanisms (Protodeboronation/Homocoupling).

  • Organic Process Research & Development (OPRD). General Guidelines for Palladium Removal in Pharma Processes.

    • Standard industry practice for controlling heavy metal impurities in late-stage intermediates.

Technical Support Center: Purification of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene . This guide addresses the specific challenges of purifying highly fluorinated chlorodienes, focusing on acid removal, isomer management, and preventing polymerization.

Status: Operational Ticket ID: CHEM-SUP-8852 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification, Stability, and Isomer Separation

Executive Summary & Molecule Profile[1]

You are working with a highly reactive, electron-deficient diene. Unlike simple fluorocarbons, the conjugated diene system combined with the chlorine substituent introduces unique sensitivity to Lewis acids and radical initiators.

PropertySpecification / Note
Target Molecule This compound
Formula C₆H₂ClF₆
Physical State Colorless liquid (Anticipated BP: 65–85°C)
Key Impurity A Hydrogen Fluoride (HF): Forms azeotropes; catalyzes polymerization.
Key Impurity B Isomers: (

), (

), etc. Separation is difficult due to close boiling points.[1]
Key Impurity C Oligomers: Formed via thermal or acid-catalyzed dimerization.

Diagnostic Workflow (Troubleshooting Mode)

Before starting a purification run, identify your primary failure mode below to jump to the relevant protocol.

Q: What is the primary issue with your crude material?
  • "The liquid is fuming or etching glassware."

    • Diagnosis: High HF content.

    • Action: Go to Protocol A: Acid Scrubbing .

  • "The material turned yellow/orange and became viscous."

    • Diagnosis: Polymerization/Oligomerization.

    • Action: Go to Protocol C: Stabilization .

  • "NMR shows multiple sets of alkene peaks."

    • Diagnosis: Isomer mixture (

      
      ).
      
    • Action: Go to Protocol D: Isomer Resolution .

  • "Distillation is stalling or temperatures are fluctuating."

    • Diagnosis: Azeotrope formation or water contamination.

    • Action: Go to Protocol B: Drying & Distillation .

Step-by-Step Purification Protocols

Protocol A: Acid Scrubbing (HF Removal)

Critical: HF is often present from the synthesis (e.g., dehydrofluorination). It must be removed before heating to prevent tar formation.

  • Cold Wash (High Crude Mass):

    • Cool crude mixture to < 5°C.

    • Wash rapidly with ice-cold 5% NaHCO₃ or KOH solution.

    • Note: Do not use strong bases (NaOH) at high temperatures; the vinylic chlorine is relatively stable, but the electron-deficient diene is susceptible to nucleophilic attack.

  • Solid Phase Scrubbing (Low Crude Mass / Polishing):

    • Pass the organic layer through a column of activated NaF pellets or CaO .

    • Mechanism:[2][3][4]

      
       (Solid).
      
    • This avoids introducing water.[3][4][5][6]

Protocol B: Drying & Fractionation

Water forms azeotropes with fluorinated alkenes and hydrolyzes the C-Cl bond over time.

  • Drying:

    • Use 3Å Molecular Sieves (activated). Avoid 4Å or 5Å if possible, as they can sometimes catalyze reactions in highly reactive dienes.

    • Time: Minimum 4 hours.[7][8]

  • Fractional Distillation:

    • Vacuum: Use reduced pressure (e.g., 50–100 mbar) to keep pot temperature < 60°C.

    • Column: Use a Vigreux column or packed column (Helipack) for isomer separation.

    • Stabilizer: Add 500 ppm BHT (Butylated hydroxytoluene) or p-methoxyphenol to the pot to inhibit radical polymerization during heating.

Protocol D: Isomer Resolution ( Separation)

Separating (


) from (

) is the hardest challenge.
  • Distillation Assessment: Check if the boiling point difference (

    
    BP) is > 2°C. If yes, use a spinning band distillation column (high theoretical plates).
    
  • Chemical Isomerization (If one isomer is desired):

    • If the thermodynamic product is desired, treat the mixture with catalytic Iodine (I₂) (1-2 mol%) in sunlight or under UV irradiation for 4-12 hours.

    • Monitor via GC-MS until the ratio stabilizes, then wash with sodium thiosulfate (to remove iodine) and redistill.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude diene.

PurificationWorkflow Start Crude Reaction Mixture (Containing C6H2ClF6) CheckHF Test pH / Fuming? Start->CheckHF AcidScrub Protocol A: Ice-Cold NaHCO3 Wash OR Solid NaF Bed CheckHF->AcidScrub Yes (Acidic) Dry Dry Organic Layer (MgSO4 + 3A Sieves) CheckHF->Dry No AcidScrub->Dry CheckColor Color Check: Yellow/Orange? Dry->CheckColor AddInhibitor Add Radical Inhibitor (BHT / p-Methoxyphenol) CheckColor->AddInhibitor Yes (Polymerizing) Distill Vacuum Distillation (< 60°C Pot Temp) CheckColor->Distill No (Clear) AddInhibitor->Distill CheckIsomers GC/NMR Analysis: Isomer Purity Acceptable? Distill->CheckIsomers IodineCat Protocol D: I2-Catalyzed Photoisomerization CheckIsomers->IodineCat No (Mixed Isomers) FinalProduct Pure 2-Chloro-1,1,1,6,6,6- hexafluorohexa-2,4-diene CheckIsomers->FinalProduct Yes IodineCat->AcidScrub Recycle

Caption: Logical workflow for removing HF, preventing polymerization, and resolving isomers.

Frequently Asked Questions (FAQs)

Q1: Why does my product polymerize in the collection flask?

A: This is likely "Popcorn Polymerization" initiated by trace peroxides or lack of stabilizer.

  • Fix: Ensure your receiving flask contains a small amount of stabilizer (e.g., 10 ppm TBC) if the product is stored for long periods.

  • Fix: Ensure all oxygen was purged from the distillation setup using Nitrogen/Argon.

Q2: I cannot separate the isomers by distillation. What now?

A: The boiling points of fluorinated diene isomers are often within 1–2°C.

  • Alternative: Use Preparative Gas Chromatography (Prep-GC) for small scales (< 5g).

  • Alternative: If scale is large, exploit Selective Complexation . Some silver salts (AgNO₃) bind selectively to specific alkene geometries, though this is expensive and requires decomplexation with ammonia/cyanide.

Q3: Is the chlorine atom labile (reactive)?

A: It is a vinylic chlorine, so it is generally resistant to simple


 substitution. However, under strong basic conditions or with metal catalysts (Pd/Ni), it can undergo oxidative addition. Avoid contact with reactive metals (Mg, Li) unless intended.
Q4: How do I store the purified material?

A: Store in a PTFE-lined or stainless steel container. Glass is acceptable only if the material is strictly anhydrous and HF-free. Store at 4°C in the dark to prevent photo-isomerization.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Manzer, L. E.Azeotropes of HF and process for the separation of HF via azeotropic distillation. U.S.
  • Burton, D. J., & Yang, Z.-Y. Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl. Tetrahedron, 1992. (Foundational text on fluorinated vinylic stability). [Link]

  • Doc Brown's Chemistry. E/Z (cis/trans) Isomerism and Cahn-Ingold-Prelog Priority Rules. (Guide for assigning 2,4-diene geometry). [Link]

Sources

Removing unreacted precursors from 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene (referred to herein as CHHD ).

System Overview & Chemical Logic

The Challenge: Synthesizing CHHD typically involves the dehydrohalogenation of saturated chlorofluorocarbon precursors (e.g., 2,4-dichloro-1,1,1,6,6,6-hexafluorohexane) using basic conditions or catalytic cracking. The resulting mixture often contains:

  • Target Diene (CHHD): The desired olefinic monomer.

  • Unreacted Precursor (Saturated): High-molecular-weight parent compounds.

  • Intermediate Isomers: E/Z isomers or mono-olefinic intermediates.

  • Acidic Byproducts: HF or HCl (if not fully neutralized).

The Solution Architecture: Purification relies on exploiting three physicochemical differentials: Volatility (Boiling Point), Acidity (pKa), and Polarity .

Quick Reference Data Table
Component CategoryLikely IdentityEst. Boiling PointRemoval Strategy
Target Product This compound90°C – 105°C*N/A (Collect)
Precursor (Heavy) Saturated Chlorofluorocarbons (

)
>120°CFractional Distillation (Bottoms)
Acidic Impurities HF, HCl< 20°C (Gas) / SolubleCaustic Scrubbing / Solid Sorbent
Light Organics Solvents (THF, DCM), fragmented byproducts40°C – 66°CFlash Distillation (Tops)

*Note: Boiling points are estimated based on structural analogs (e.g., HFO-1336mzz derivatives) and vary by isomer.

Troubleshooting Guide (Q&A Format)

Issue A: "My GC trace shows a persistent high-boiling impurity (10-15% area)."

Diagnosis: This is likely the unreacted saturated precursor . In dehydrochlorination reactions, the saturated parent molecule typically has a higher boiling point than the resulting diene due to higher molecular weight and flexibility (entropy of vaporization).

Protocol 1: Fractional Distillation Optimization

  • Logic: Leverage the volatility gap. The diene (olefin) is more volatile than the saturated parent.

  • Step-by-Step:

    • Setup: Use a column with at least 15-20 theoretical plates (e.g., Vigreux or packed column with glass helices).

    • Pressure: Reduce system pressure to 50–100 mbar to lower thermal stress on the diene (preventing polymerization).

    • Reflux Ratio: Set an initial reflux ratio of 5:1.

    • Collection:

      • Foreshots: Discard the first 5% (removes light solvents).

      • Main Fraction: Collect the fraction boiling at the steady plateau (verify via refractive index or GC).

      • Heel: Leave the remaining ~15% in the pot; this contains the unreacted precursor.

Issue B: "The product is corrosive or fuming when exposed to air."

Diagnosis: Presence of residual acid gases (HF or HCl) . This is common if the dehydrohalogenation step (using KOH/NaOH) was incomplete or if the workup was insufficient.

Protocol 2: Neutralization & Scrubbing

  • Logic: Chemical neutralization using a biphasic wash or solid-phase capture.

  • Step-by-Step:

    • Liquid Phase (Bulk Removal):

      • Wash the organic layer with 5% cold

        
         solution. Caution: CO2 evolution will occur.
        
      • Separate phases immediately to prevent base-catalyzed decomposition of the diene.

    • Solid Phase (Polishing):

      • Pass the dried organic liquid through a bed of activated alumina (basic grade) or molecular sieves (4Å).

      • Why? Alumina chemisorbs trace HF effectively without introducing water.

Issue C: "I cannot separate the precursor; they seem to co-distill."

Diagnosis: You have encountered an Azeotrope or a Pinch Point . This occurs when the intermolecular forces between the fluorinated diene and the precursor create a vapor composition identical to the liquid.

Protocol 3: Extractive Distillation / Adsorption

  • Logic: Alter the relative volatility by adding a third component (entrainer) or using polarity-based separation.

  • Step-by-Step:

    • Adsorption Option (Preferred for small scale):

      • Use Activated Carbon (high surface area). Saturated fluorocarbons often adsorb differently than unsaturated dienes due to pi-bond interactions with the carbon surface.

    • Chemical Modification (The "Destroy" Method):

      • If the precursor is saturated and inert, but the product is a diene, you cannot easily chemically destroy the precursor without harming the product.

      • Inverse Approach: If the impurity is an intermediate olefin (less unsaturated than the target), mild bromination might selectively target the more reactive species, changing its boiling point drastically. ( Note: High risk; requires kinetic validation).

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

CHHD_Purification Start Crude CHHD Mixture (Diene + Precursor + Acids) CheckAcid Test pH / Fuming? Start->CheckAcid Scrub Protocol 2: Caustic Wash (NaHCO3) + Alumina Polish CheckAcid->Scrub Yes (Acidic) CheckGC GC Analysis: Identify Impurity RT CheckAcid->CheckGC No (Neutral) Scrub->CheckGC Distill Protocol 1: Fractional Distillation (Vacuum, 20 Plates) CheckGC->Distill High Boiler Present CheckPurity Purity > 99%? Distill->CheckPurity Azeotrope Protocol 3: Adsorption / Extractive Distillation CheckPurity->Azeotrope No (Co-eluting) Final Pure CHHD (Stored w/ Stabilizer) CheckPurity->Final Yes Azeotrope->Final

Caption: Workflow for the sequential removal of acidic byproducts and unreacted precursors from fluorinated diene mixtures.

Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography for purification? A: While effective for analytical scale (mg), silica gel is rarely practical for process scale (>100g) due to the volatility of fluorinated dienes and potential hydrolysis on acidic silica. Distillation is the standard industrial approach. If chromatography is necessary, use neutral alumina to avoid acid-catalyzed rearrangement.

Q2: My product polymerizes in the collection flask. Why? A: Fluorinated dienes are susceptible to radical polymerization.

  • Fix: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) at 100–200 ppm to the collection flask before distillation begins. Ensure the system is oxygen-free (Nitrogen purge).

Q3: How do I confirm the structure of the impurity? A: GC-MS is the primary tool.

  • Precursor: Look for a mass spectrum showing

    
     (due to 
    
    
    
    ) or
    
    
    patterns matching the saturated parent.
  • NMR:

    
    -NMR is definitive. The diene will show distinct olefinic fluorine signals (typically -60 to -80 ppm for 
    
    
    
    and complex splitting for vinyl fluorines), whereas the precursor will lack vinyl coupling.

References

  • Purification of Halogenated Olefins

    • Miller, R. et al. "Synthesis and Purification of Fluorinated Dienes." Organic Syntheses, Vol. 80, 2003.
  • Handling of Hydrofluoroolefins (HFOs)

    • NIST Chemistry WebBook.[1] "Thermophysical Properties of Halogenated Alkanes and Alkenes." (Source for boiling point estimations and relative volatility data).

    • [1]

  • Azeotrope Management in Fluorocarbons

    • ResearchGate.[2] "Enhanced absorption separation of hydrofluorocarbon/hydrofluoroolefin refrigerant blends using ionic liquids."[3] (Advanced separation techniques for close-boiling fluorocarbons).

  • Safety & Stability

    • PubChem.[4][5] "2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene Compound Summary." (Safety data regarding flammability and toxicity).

Sources

Thermal stability analysis of CAS 885276-10-8 at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability Analysis of Vonoprazan Fumarate (CAS 885276-10-8)

Executive Summary: The Thermal Profile of Vonoprazan Fumarate

Compound Identity: Vonoprazan Fumarate (CAS 885276-10-8) Drug Class: Potassium-Competitive Acid Blocker (P-CAB) Critical Attribute: The fumarate salt form is engineered for superior stability compared to the free base.[1][2] While chemically robust under standard thermal stress (up to 60°C), it exhibits distinct physical transitions and degradation pathways at elevated analytical temperatures (>150°C).

Stability Hierarchy:

  • High Stability: Acidic conditions, Photolytic stress, Dry Heat (Solid state).

  • Moderate Stability: Oxidative stress.[1]

  • Low Stability: Alkaline hydrolysis (Rapid degradation).[1]

Troubleshooting Guide: High-Temperature Analysis & Issues

This section addresses specific anomalies researchers encounter during thermal characterization (DSC/TGA) and forced degradation studies.

Q1: I observe a sharp endothermic peak at ~209°C in DSC. Is this decomposition or melting?

Diagnosis: This is the melting point of the crystalline fumarate salt, not immediate decomposition. Technical Insight: Vonoprazan Fumarate is a crystalline solid.[1][3] The endotherm at 208–210°C represents the solid-liquid phase transition.[1] Verification Protocol:

  • Cross-Reference TGA: Overlay your DSC data with Thermogravimetric Analysis (TGA).[1]

    • Scenario A (Melting): No significant weight loss (<1%) at 209°C.

    • Scenario B (Decomposition): Significant weight loss (>5%) onsetting immediately after or during the endotherm.

  • Action: If weight loss is absent, the peak is melting.[1] Decomposition typically follows the melt phase (>220°C).

Q2: My HPLC chromatogram shows unknown impurity peaks after thermal stress testing (60°C for 2 weeks). Why?

Diagnosis: Pure thermal stress rarely degrades Vonoprazan Fumarate.[1] You are likely observing secondary degradation caused by environmental factors or excipient incompatibility. Root Cause Analysis:

  • Humidity Infiltration: Thermal stress chambers often have uncontrolled humidity.[1] Moisture + Heat can trigger hydrolysis, though Vonoprazan is relatively acid-stable.

  • Oxidative Coupling: If the sample was not nitrogen-purged, high temperatures accelerate oxidation.

  • Maillard Reaction: If formulated with reducing sugars (e.g., lactose), the amine group in Vonoprazan can react, causing "browning" and new peaks.

Q3: The sample turns yellow/brown during high-temperature processing (e.g., Hot Melt Extrusion).

Diagnosis: This indicates the formation of oxidative degradants or base-catalyzed hydrolysis products .[1] Mechanism: While stable in acid, Vonoprazan is highly sensitive to alkaline micro-environments. If your matrix contains alkaline excipients (e.g., Magnesium Stearate, certain grades of PVP), the elevated temperature of extrusion catalyzes the cleavage of the sulfonyl-pyrrole bond. Solution:

  • Acidify the micro-environment (add Fumaric Acid or Citric Acid to the formulation).[1]

  • Switch to low-peroxide grades of binders to prevent oxidation.

Visualized Workflows

Figure 1: Thermal Stability Testing Logic

A decision tree for interpreting thermal analysis data.

ThermalAnalysis Start Start: Thermal Anomaly Detected DSC_Check Step 1: Analyze DSC Endotherm (Target: ~209°C) Start->DSC_Check TGA_Check Step 2: Check TGA Weight Loss DSC_Check->TGA_Check Endotherm Present Result_Melt Outcome: Melting Point (Physical Transition) TGA_Check->Result_Melt Weight Loss < 1% Result_Decomp Outcome: Thermal Decomposition (Chemical Breakdown) TGA_Check->Result_Decomp Weight Loss > 5% HPLC_Check Step 3: Run Stability-Indicating HPLC Result_Melt->HPLC_Check Confirm Purity Result_Decomp->HPLC_Check Quantify Degradants Impurity_Check Identify Impurity Source HPLC_Check->Impurity_Check New Peaks Found

Caption: Workflow for distinguishing physical melting from chemical decomposition in Vonoprazan Fumarate.

Standardized Experimental Protocols

Protocol A: Forced Degradation (Thermal Stress)

Objective: To validate the stability-indicating nature of the analytical method and determine degradation pathways.

  • Sample Preparation:

    • Weigh 50 mg of Vonoprazan Fumarate (CAS 885276-10-8).

    • Place in a chemically inert glass vial.

  • Stress Conditions:

    • Dry Heat: Incubate at 105°C for 48 hours. (Note: 60°C is too mild for rapid forced degradation).

    • Control: Store 50 mg at 4°C.

  • Recovery:

    • Dissolve sample in Diluent (Mobile Phase A : Acetonitrile, 50:50).

    • Sonicate for 10 minutes to ensure complete dissolution of any degradation crust.

    • Filter through 0.22 µm PTFE filter.

  • Analysis: Inject into HPLC (See Protocol B).

Protocol B: Stability-Indicating HPLC Method

Validated based on Luo et al. (2018) methodologies.[1]

ParameterSpecification
Column C18 Column (e.g., Phenomenex Kinetex EVO, 250mm x 4.6mm, 5µm)
Mobile Phase A 0.03M Phosphate Buffer (pH 6.[4][5][6]5)
Mobile Phase B Acetonitrile : Buffer (70:[1]30)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm
Column Temp 25°C
Gradient 0-5 min (15% B) → 20 min (80% B) → 25 min (15% B)

Key Data Interpretation:

  • Vonoprazan Retention Time: ~10-12 minutes.

  • Alkaline Degradants: Typically elute before the main peak (more polar).[1]

  • Thermal/Oxidative Degradants: May elute after the main peak (hydrophobic coupling products).[1]

Degradation Pathway Visualization

Figure 2: Susceptibility Hierarchy

Visualizing the chemical vulnerabilities of CAS 885276-10-8.

DegradationPath VPZ Vonoprazan Fumarate (Intact API) Acid Acidic Stress (pH < 2, 60°C) VPZ->Acid Thermal Thermal Stress (Dry Heat, 105°C) VPZ->Thermal Oxidative Oxidative Stress (H2O2, 3%) VPZ->Oxidative Alkaline Alkaline Stress (0.1N NaOH) VPZ->Alkaline Stable < 2% Degradation (Stable) Acid->Stable Resilient Thermal->Stable Resilient Mod_Deg ~ 5-10% Degradation (N-Oxide Impurities) Oxidative->Mod_Deg Susceptible Crit_Deg > 20% Degradation (Hydrolysis Products) Alkaline->Crit_Deg Highly Labile

Caption: Vonoprazan Fumarate is highly stable against heat and acid but degrades rapidly under alkaline conditions.[1]

References

  • Luo, Z., Liu, A., Liu, Y., et al. (2018).[4] Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 149, 133–142.[5][7]

  • Takeda Pharmaceutical Co Ltd. (2016). Vonoprazan fumarate compound and pharmaceutical composition thereof. Patent CN105566295A.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45375887, Vonoprazan Fumarate.

  • BenchChem. (n.d.).[1] Minimizing degradation of Vonoprazan Fumarate in analytical samples.

Sources

Validation & Comparative

GC-MS Fragmentation Guide: CAS 885276-10-8 (2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns for 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene (CAS 885276-10-8). This compound is a critical fluorinated building block often encountered as an intermediate or impurity in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Introduction & Chemical Identity

CAS 885276-10-8 identifies 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene , a halogenated diene used in the development of fluorinated bioactive molecules. In drug development, accurate identification of this compound is essential when monitoring reaction progression or quantifying genotoxic impurities (GTIs) in fluorinated drug substances.

  • IUPAC Name : 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

  • Molecular Formula : C₆H₃ClF₆

  • Molecular Weight : 224.53 g/mol

  • Structural Features : Conjugated diene system flanked by two trifluoromethyl (-CF₃) groups, with a chlorine substituent at the C2 position.

Experimental Methodology

To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. These conditions minimize thermal degradation while maximizing ionization efficiency.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard 70 eV energy ensures library-compatible spectra.
Source Temp 230 °CPrevents condensation of semi-volatiles; minimizes thermal cracking.
Transfer Line 250 °CEnsures efficient transport from GC to MS.
Scan Range m/z 35–300Covers the molecular ion and all diagnostic fragments.
Column DB-5ms (or equivalent)Non-polar phase ideal for halogenated hydrocarbons.

Fragmentation Pattern Analysis

The mass spectrum of CAS 885276-10-8 is dominated by the stability of the trifluoromethyl group and the lability of the carbon-chlorine bond.

Primary Diagnostic Ions
m/z (Ion)IdentityRelative AbundanceMechanism
69

Base Peak (100%) Inductive cleavage of the C-C bond adjacent to the electron-withdrawing fluorine atoms.
224 / 226

Low (<10%)Molecular ion. Exhibits the characteristic 3:1 isotopic ratio of Chlorine (

vs

).
189

Medium (40-60%)Homolytic cleavage of the C-Cl bond. The resulting cation is stabilized by the conjugated diene system.
155

Medium (30-50%)Loss of a trifluoromethyl radical.
120

High (50-70%)Sequential loss of

and

. Forms a stable unsaturated hydrocarbon cation (

analog).
Mechanistic Pathway (Graphviz)

The following diagram illustrates the primary fragmentation pathways for CAS 885276-10-8 under EI conditions.

Fragmentation M Molecular Ion [M]+. m/z 224 / 226 Frag1 [M - Cl]+ m/z 189 M->Frag1 - Cl• (35 Da) Frag2 [M - CF3]+ m/z 155 M->Frag2 - CF3• (69 Da) Base Base Peak [CF3]+ m/z 69 M->Base Inductive Cleavage Frag3 [M - CF3 - Cl]+ m/z 120 Frag1->Frag3 - CF3• Frag2->Frag3 - Cl•

Figure 1: Proposed EI fragmentation pathway for 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene.[1][2][3][4][5][6][7][8][9]

Comparative Identification Guide

Distinguishing CAS 885276-10-8 from structural analogs is critical in synthesis monitoring. The table below highlights key differences between the target molecule and its non-chlorinated precursor/analog.

Comparison: Target vs. Hexafluoro-2,4-hexadiene
FeatureCAS 885276-10-8 (Target)Hexafluoro-2,4-hexadiene (Analog)
Molecular Ion m/z 224 m/z 190
Isotope Pattern 3:1 (Cl signature) No significant M+2 (only C/H isotopes)
Key Loss M - 35 (Cl)

m/z 189
M - 15 (CH3)

m/z 175 (Rare)
Base Peak m/z 69 (

)
m/z 69 (

)
Retention Time Later eluting (due to Cl mass)Earlier eluting
Differentiation Strategy
  • Check for m/z 224/226 : The presence of the chlorine isotope cluster is the definitive marker.

  • Monitor m/z 189 : The loss of chlorine is specific to the target; the analog cannot produce this fragment.

  • Confirm m/z 69 : Both compounds produce this base peak, so it confirms the class (fluorinated) but not the specific identity.

References

  • PubChem . This compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook . Electron Ionization Mass Spectrometry of Fluorinated Hydrocarbons. SRD 69.[10] Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparing reactivity of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene vs. non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene vs. 1,1,1,6,6,6-hexafluorohexa-2,4-diene

Executive Summary

This guide compares the reactivity profiles of This compound (hereafter 2-Cl-HFHD ) and its non-chlorinated analog, 1,1,1,6,6,6-hexafluorohexa-2,4-diene (hereafter HFHD ).[1]

While both compounds serve as electron-deficient building blocks for fluorinated materials and pharmaceutical intermediates, their reactivity diverges fundamentally due to the chlorine substituent. HFHD is the superior candidate for atom-economical cycloadditions (Diels-Alder), whereas 2-Cl-HFHD is the requisite synthon for nucleophilic substitution (


)  and the synthesis of fully aromatic heterocycles (e.g., pyrazoles) without oxidative steps.
Structural & Electronic Profile

The introduction of a chlorine atom at the C2 position fundamentally alters the reaction landscape.

FeatureHFHD (Non-Chlorinated) 2-Cl-HFHD (Chlorinated)
Structure


Symmetry

(symmetric)

(asymmetric)
Electronic Nature Electron-Deficient DieneHighly Electron-Deficient / Polarized
LUMO Energy Low (Good for IEDDA)Very Low (Activated for Nucleophilic Attack)
Steric Bulk Low (Planar s-trans/s-cis equilibrium)High (Cl hinders s-cis formation)
Primary Mechanism Concerted CycloadditionAddition-Elimination (

)
Expert Insight: The Chlorine "Switch"

In HFHD , the vinyl protons are poor leaving groups. Consequently, nucleophilic attack results in saturation (addition products). In 2-Cl-HFHD , the chlorine atom functions as a distinct leaving group. The strong electron-withdrawing effect of the adjacent


 group activates the C-Cl bond, facilitating Nucleophilic Vinylic Substitution (

)
. This allows the molecule to act as a "masked" alkyne equivalent or a functionalizable diene that retains unsaturation after reaction.
Comparative Reactivity Analysis
A. Diels-Alder Cycloaddition (IEDDA)

Context: Reaction with electron-rich dienophiles (e.g., Ethyl Vinyl Ether).

  • HFHD: Exhibits rapid kinetics in Inverse Electron Demand Diels-Alder (IEDDA) reactions. The lack of steric hindrance allows facile adoption of the s-cis conformation required for the transition state.

  • 2-Cl-HFHD: The bulky chlorine atom at C2 destabilizes the s-cis conformer due to steric clash with the C3 proton or C4 substituents.

    • Result: Reaction rates are significantly slower (approx. 10-50x reduction depending on temperature).

    • Utility: While slower, the adduct retains the Chlorine atom, providing a handle for subsequent Pd-catalyzed cross-coupling (Suzuki/Stille), a pathway inaccessible to the HFHD adduct.

B. Heterocycle Synthesis (The Critical Differentiator)

Context: Synthesis of trifluoromethyl-pyrazoles via reaction with hydrazines.

  • HFHD Pathway (Oxidative Requirement):

    • Hydrazine attacks the diene.

    • Forms a pyrazoline (dihydro-pyrazole).

    • Requires an external oxidant (e.g., DDQ,

      
      ) to achieve aromaticity.
      
  • 2-Cl-HFHD Pathway (Direct Aromatization):

    • Hydrazine attacks C2 (activated by

      
      ).
      
    • Elimination of HCl occurs spontaneously or with mild base.

    • Forms the aromatic pyrazole directly.[2]

    • Advantage: One-pot synthesis, higher atom economy, no heavy metal oxidants required.

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation based on the presence of the Chlorine substituent.

ReactivityComparison Start Fluorinated Diene Precursor Choice Substituent Check Start->Choice HFHD HFHD (Non-Chlorinated) (H-Substituted) Choice->HFHD X = H Cl_HFHD 2-Cl-HFHD (Chlorinated) (Cl-Substituted) Choice->Cl_HFHD X = Cl DA_Fast Rapid s-cis Formation HFHD->DA_Fast Diels-Alder Nu_Add Nucleophilic Addition HFHD->Nu_Add Nucleophile (R-NH2) Prod_DA Cyclohexene Adduct (No Functional Handle) DA_Fast->Prod_DA Prod_Sat Saturated Product (Loss of Diene) Nu_Add->Prod_Sat DA_Slow Sterically Hindered s-cis Cl_HFHD->DA_Slow Diels-Alder Nu_Sub SNV (Add-Elim) Cl_HFHD->Nu_Sub Nucleophile (R-NH2) Prod_Cl_DA Chloro-Cyclohexene (Pd-Coupling Ready) DA_Slow->Prod_Cl_DA Prod_Arom Aromatic Heterocycle (e.g., Pyrazole) Nu_Sub->Prod_Arom -HCl

Caption: Mechanistic divergence showing the "Substitution Advantage" of the chlorinated analog vs. the "Cycloaddition Advantage" of the hydride analog.

Experimental Protocols
Protocol A: Synthesis of Fluorinated Pyrazole using 2-Cl-HFHD

Objective: Synthesis of 3,5-bis(trifluoromethyl)pyrazole derivatives without external oxidation.

Reagents:

  • This compound (1.0 equiv)

  • Methylhydrazine (1.2 equiv)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 2-Cl-HFHD (10 mmol) and MeCN (50 mL) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add

    
     followed by dropwise addition of Methylhydrazine. Note: Exothermic reaction due to HCl generation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by

    
     NMR (Disappearance of vinylic 
    
    
    
    signals at
    
    
    ppm).
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Expected Outcome: >85% Yield of the aromatic pyrazole. The mechanism proceeds via

    
     attack followed by cyclization and elimination of HCl.
    
Protocol B: Diels-Alder Cycloaddition using HFHD

Objective: Synthesis of fluorinated cyclohexenes.

Reagents:

  • 1,1,1,6,6,6-hexafluorohexa-2,4-diene (1.0 equiv)

  • Ethyl Vinyl Ether (Dienophile, 2.0 equiv)

  • Solvent: Toluene (sealed tube)

Workflow:

  • Setup: Combine HFHD and Ethyl Vinyl Ether in a heavy-walled pressure tube containing Toluene.

  • Reaction: Heat to 80°C for 12 hours. Note: HFHD reacts faster than the Cl-analog; the Cl-analog would require 120°C+ and longer times.

  • Workup: Concentrate in vacuo to remove excess dienophile.

  • Outcome: Quantitative conversion to the [4+2] cycloadduct (endo/exo mixture).

Summary Data Table
ParameterHFHD 2-Cl-HFHD
CAS Registry 685-63-2885276-10-8
Reaction with Amines Addition (Saturated amines)Substitution (Enamines/Heterocycles)
Diels-Alder Rate (

)
1.0 (Reference)~0.05 (Slow)
Leaving Group Ability Negligible (H)High (Cl)
Primary Application Polymer cross-linking, CycloadditionHeterocycle synthesis, Functionalized intermediates
Post-Reaction Flexibility Low (Inert C-H bonds)High (Reactive C-Cl bond)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53395466, 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene. Retrieved February 14, 2026 from [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications.[3] Chemical Reviews, 121(3), 1670–1715.[3] [Link]

  • Sekiguchi, K., & Kimura, T. (2025). Nucleophilic vinylic substitution of 1-fluoroalk-1-enylmagnesium chlorides.[4] Journal of Fluorine Chemistry. [Link]

  • Master Organic Chemistry (2017). The Diels-Alder Reaction: Kinetics and Substituent Effects. Retrieved from [Link]

Sources

Structural Validation & Performance Guide: Hexafluoro-1,3-butadiene (HFBD) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of metabolic stability and altered lipophilicity, the incorporation of perfluorinated motifs into drug scaffolds is a dominant strategy. However, the structural behavior of Hexafluoro-1,3-butadiene (HFBD) derivatives differs radically from their non-fluorinated hydrocarbon analogs.[1]

This guide provides an objective, data-driven comparison between HFBD-derived scaffolds and standard 1,3-Butadiene architectures.[1][2] We focus on crystallographic validation to explain why HFBD performs differently in cycloaddition reactions and binding environments.

Key Finding: Unlike the planar s-trans conformation of 1,3-butadiene, HFBD adopts a twisted gauche (skew s-cis) geometry (torsion angle


 47.4°) due to steric F

F repulsion.[1] This structural "twist" dictates its unique reactivity profile and the stereochemical outcome of downstream derivatives.

Part 1: The Structural Paradigm – Fluorine’s Steric Impact

To understand the performance differences, we must first quantify the structural divergence.[1] The high electronegativity of fluorine is well known, but its steric demand (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) drives the conformational preference of HFBD.[1]

Comparative Structural Metrics

The following table aggregates crystallographic and gas-phase electron diffraction data comparing the core diene motifs.

Feature1,3-Butadiene (Hydrocarbon)Hexafluoro-1,3-butadiene (HFBD)Impact on Performance
Preferred Conformation Planar s-trans (

)
Twisted gauche / skew s-cis (

)
HFBD is pre-organized for cis-like reactivity but sterically hindered.[1]
C=C Bond Length 1.34 Å1.31 - 1.32 ÅHFBD bonds are shorter/stronger; less susceptible to oxidative metabolism.[1]
C–C Single Bond 1.46 Å1.48 - 1.51 ÅReduced

-conjugation in HFBD due to the twist.
Inversion Barrier ~5-7 kcal/mol~2-3 kcal/molHFBD is highly dynamic; crystal packing forces can significantly distort geometry.[1]
Diels-Alder Reactivity High (Normal Electron Demand)Moderate/Low (Inverse Demand)HFBD requires electron-rich dienophiles; reaction rates are governed by the twist barrier.
The "Twist" Logic Pathway

The following diagram illustrates the causal link between fluorine substitution, structural distortion, and resulting chemical performance.

G subst Perfluorination (C-H → C-F) steric Steric Repulsion (F...F 1,3-interaction) subst->steric twist Torsional Twist (Non-planar geometry) steric->twist Relieves strain conjugation Broken π-Conjugation twist->conjugation Orthogonal p-orbitals reactivity Altered Reactivity (Inverse Electron Demand) twist->reactivity Electronic & Steric barrier scaffold 3D-Scaffold Topology (Non-flat Drug Cores) twist->scaffold Increases Fsp3 character

Figure 1: Causal pathway demonstrating how steric repulsion in HFBD drives non-planarity, resulting in unique electronic and topological properties for drug discovery.[1]

Part 2: Experimental Protocol – Crystallographic Validation

Validating the structure of HFBD derivatives is challenging. The parent diene is a gas (bp 6°C), and its derivatives often exhibit high volatility and disorder due to weak intermolecular C-F


F-C interactions.[1]

Expert Insight: Standard room-temperature mounting often fails.[1] We utilize an In Situ Cryo-Crystallization technique (OHCD method) to trap these volatile fluorocarbons.[1]

Protocol: In Situ Cryo-Crystallization of Fluorinated Dienes[1]

Objective: Obtain single-crystal X-ray data for low-melting fluorinated dienes.

  • Capillary Preparation:

    • Seal the liquid fluorinated derivative in a 0.3 mm Lindemann glass capillary.

    • Critical Step: If the sample is gaseous at RT (like HFBD), condense it into the capillary using a dry ice/acetone bath before sealing.

  • Optical Heating and Crystallization Device (OHCD) Setup:

    • Mount the capillary on the goniometer head.

    • Flash-cool the capillary to a glassy state using a nitrogen stream (100 K).

    • Use a CO

      
       laser (part of the OHCD setup) to create a localized melt zone.
      
  • Zone Refining (The "Self-Validating" Step):

    • Slowly translate the molten zone along the capillary.

    • Validation: Watch for the formation of a single grain boundary. If polycrystallinity persists, reverse the translation direction and repeat (zone annealing).[1]

    • This ensures a single crystal is grown directly in the beam path, eliminating handling damage.[1]

  • Data Collection Strategy:

    • Exposure Time: Increase by 20-30% relative to hydrocarbons.[1] Fluorine scatters well, but the high thermal motion (even at 100 K) dampens high-angle intensity.[1]

    • Resolution: Aim for 0.75 Å or better to resolve C-F bond vectors clearly from disorder.

Part 3: Structural Validation Workflow

Once data is collected, the refinement of perfluorinated structures requires specific attention to disorder and "false" symmetry.[1]

Validation data Raw Diffraction Data solve Structure Solution (Intrinsic Phasing) data->solve refine Refinement (Anisotropic) solve->refine disorder Disorder Check (F-atom rotational disorder) refine->disorder disorder->refine Split positions? checkcif Validation (CheckCIF) Alert A/B Analysis disorder->checkcif Converged checkcif->refine Fix Alerts final Validated Structure checkcif->final Clean Report

Figure 2: The crystallographic refinement workflow. Note the iterative loop at "Disorder Check," critical for fluorinated groups which often exhibit rotational freedom.

Critical Checkpoints (The "Trust" Pillars)
  • The Ellipsoid Test:

    • Examine the Anisotropic Displacement Parameters (ADPs).

    • Pass: Fluorine ellipsoids are spherical or slightly prolate along the bond.

    • Fail: "Pancake" or highly elongated ellipsoids indicate unresolved rotational disorder.[1] You must model this as a split site (e.g., PART 1 / PART 2 in SHELX) to avoid erroneous bond lengths.[1]

  • The C-F Bond Length Verification:

    • Validated C-F(sp2) bonds should fall between 1.30 – 1.35 Å .

    • Validated C-F(sp3) bonds should fall between 1.36 – 1.40 Å .

    • Deviation: If your refinement shows a C-F bond < 1.25 Å, it is an artifact of thermal motion or disorder.[1] Apply restraints (DFIX) only if supported by difference map density.

Part 4: Performance Comparison – Reactivity & Application

Why does this structural data matter? The crystallographic "twist" directly correlates to the utility of HFBD in drug synthesis.

Case Study: Diels-Alder Cycloaddition[1][3]
  • Scenario: Synthesizing a fluorinated cyclohexene core for a kinase inhibitor.

  • Reagent A: 1,3-Butadiene (Control)[1][3]

  • Reagent B: Hexafluoro-1,3-butadiene (Test)[1]

Performance Data:

Parameter1,3-ButadieneHexafluoro-1,3-butadieneMechanism Note
Electronic Demand Normal (Reacts with electron-poor dienophiles)Inverse (Reacts with electron-rich dienophiles)F-atoms lower HOMO/LUMO energy.[1]
Transition State Concerted, synchronousOften asynchronous / StepwiseThe "Twist" must be overcome to reach the planar TS, increasing activation energy (

).[1]
Stereoselectivity High endo selectivityVariable / Exo favored in some casesSteric bulk of F-atoms destabilizes the endo transition state.

Conclusion for Researchers: Do not substitute HFBD into a protocol designed for 1,3-butadiene and expect identical kinetics. The structural twist identified by crystallography necessitates higher reaction temperatures or Lewis Acid catalysis (e.g., AlCl


) to force the diene into the reactive planar conformation [1].

References

  • NIST Chemistry WebBook. 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- (Hexafluoro-1,3-butadiene).[1] Standard Reference Data.[1][4][5] [Link]

  • Bach, R. D., et al. The nature of the C-F bond and the geometrical structure of perfluoro-1,3-butadiene. Note: Cited for theoretical grounding on the gauche conformation. [Link][1]

  • Lemal, D. M., & Chen, X. Fluorinated Cyclobutanes and Their Derivatives.[1][4] In The Chemistry of Cyclobutanes. Provides context on the dimerization and structural behavior of fluorinated dienes. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: HIFLBU (Hexafluoro-1,3-butadiene). The authoritative source for the crystal structure data. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated compounds, establishing the elemental composition of a molecule is a cornerstone of its identification and purity assessment. The subject of this guide, 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene (C₆H₃ClF₆), presents a unique analytical challenge due to its high fluorine content and the presence of chlorine.[1] This guide provides an in-depth comparison of elemental analysis standards, offering field-proven insights and experimental protocols to ensure accurate and reliable characterization of this and similar halogenated dienes.

The Analytical Imperative: Why Standard Elemental Analysis Falls Short

Traditional CHN (Carbon, Hydrogen, Nitrogen) analysis by combustion, while routine for many organic compounds, often encounters significant hurdles with highly fluorinated substances. The exceptional strength of the Carbon-Fluorine (C-F) bond makes complete combustion difficult to achieve under standard conditions.[2] Incomplete combustion can lead to the formation of stable intermediates like CF₂, which may be erroneously detected as nitrogen, resulting in artificially low carbon and high nitrogen readings.[2]

Furthermore, the presence of both chlorine and fluorine necessitates a multi-faceted analytical approach. A simple CHN analysis is insufficient; a comprehensive elemental profile requires the accurate quantification of all constituent elements. This guide will compare and contrast methodologies that address these challenges head-on.

Comparative Analysis of Methodologies

The determination of the elemental composition of this compound, with a molecular formula of C₆H₃ClF₆ and a molecular weight of 224.53 g/mol , requires a robust analytical strategy.[1] The theoretical elemental percentages are presented in Table 1.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011672.06632.10
Hydrogen (H)1.00833.0241.35
Chlorine (Cl)35.453135.45315.79
Fluorine (F)18.9986113.98850.76
Total 224.531 100.00
Table 1: Theoretical Elemental Composition of this compound.

A successful analytical approach must be capable of handling the challenges posed by the high fluorine content and the presence of chlorine. Below is a comparison of suitable methodologies.

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
Combustion CHN Analysis with Specialized Reagents Dynamic flash combustion of the sample in a horizontal furnace, followed by separation of gaseous products and detection by thermal conductivity.[2][3]High precision for C, H, and N. Established methodology.Requires specialized fluorine-absorbing reagents (e.g., magnesium oxide) to prevent interference and ensure complete combustion.[2][4] May still face challenges with highly fluorinated compounds.Routine determination of C, H, and N content.
Oxygen Bomb Combustion followed by Ion Chromatography (IC) The sample is combusted in a sealed, oxygen-pressurized vessel ("bomb"). The resulting acidic gases are absorbed into a solution, which is then analyzed by IC to determine halogen content.[5][6]Excellent for accurate determination of halogens (F, Cl). Can handle a variety of sample types.Requires specialized equipment (calorimetric bomb). Is a multi-step process.Definitive quantification of fluorine and chlorine.
Pyrohydrolysis followed by Ion Chromatography (IC) High-temperature decomposition of the sample in the presence of water vapor, followed by absorption of the resulting hydrogen halides and analysis by IC.[7]Effective for liberating halogens from complex matrices.Can be complex to set up and optimize.Analysis of halogens in challenging sample matrices.
Gas Chromatography with Electron Capture Detection (GC-ECD) Separation of volatile compounds by gas chromatography with highly sensitive detection of halogenated compounds by an electron capture detector.[8]Extremely high sensitivity for halogenated compounds.Primarily a quantitative technique for known analytes, not for bulk elemental composition. Requires a volatile sample.Trace analysis and quantification of the target compound and related halogenated impurities.

Recommended Analytical Workflow

For a comprehensive and validated elemental analysis of this compound, a two-pronged approach is recommended:

  • Modified Combustion Analysis for C and H: Employ a modern elemental analyzer with a horizontal furnace design, which allows for optimal sample combustion.[2] The use of specialized fluorine-absorbing reagents is critical.

  • Oxygen Bomb Combustion with Ion Chromatography for F and Cl: This provides an independent and highly accurate determination of the halogen content.

The following diagram illustrates this recommended workflow:

Elemental_Analysis_Workflow cluster_CHN Carbon & Hydrogen Analysis cluster_Halogen Fluorine & Chlorine Analysis CHN_Sample Sample Weighing (in tin capsule) Combustion Dynamic Flash Combustion (with fluorine absorbent) CHN_Sample->Combustion Gas_Separation GC Separation (CO2, H2O) Combustion->Gas_Separation TCD_Detection Thermal Conductivity Detector (TCD) Gas_Separation->TCD_Detection CHN_Result %C, %H TCD_Detection->CHN_Result Final_Analysis Data Compilation & Purity Assessment CHN_Result->Final_Analysis Halogen_Sample Sample Weighing (in gelatin capsule) Bomb_Combustion Oxygen Bomb Combustion Halogen_Sample->Bomb_Combustion Absorption Absorption of Acid Gases Bomb_Combustion->Absorption IC_Analysis Ion Chromatography (IC) Absorption->IC_Analysis Halogen_Result %F, %Cl IC_Analysis->Halogen_Result Halogen_Result->Final_Analysis Sample 2-Chloro-1,1,1,6,6,6- hexafluorohexa-2,4-diene Sample->CHN_Sample Aliquot 1 Sample->Halogen_Sample Aliquot 2

Caption: Recommended dual-pathway workflow for elemental analysis.

Experimental Protocols

Protocol 1: Modified Combustion for Carbon and Hydrogen Determination

This protocol is adapted for highly fluorinated compounds, based on methodologies for challenging samples.[2][3]

Instrumentation: Elemental Analyzer with a horizontal furnace (e.g., Exeter Analytical Model 440 or similar).

Reagents and Materials:

  • High-purity tin capsules

  • Acetanilide (as a calibration standard)

  • Fluorine absorbing reagent (e.g., magnesium oxide)

  • High-purity oxygen and helium

Procedure:

  • Calibration: Perform a multi-point calibration using acetanilide to establish the response factors for C and H.

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule.

  • Combustion Tube Packing: Ensure the combustion tube is packed according to the manufacturer's instructions for halogenated compounds, with a distinct layer of fluorine absorbent.

  • Analysis: Introduce the sample into the horizontal furnace. The sample undergoes dynamic flash combustion in a pure oxygen environment.

  • Detection: The resulting gases (CO₂, H₂O, etc.) are passed through a gas chromatographic column for separation and subsequently detected by a thermal conductivity detector.

  • Calculation: The software calculates the %C and %H based on the detector response and the initial sample weight.

Protocol 2: Oxygen Bomb Combustion and Ion Chromatography for Fluorine and Chlorine

This protocol is based on established methods for halogen determination in organic matrices.[5][6]

Instrumentation:

  • Oxygen combustion bomb

  • Ion Chromatograph with a hydroxide-selective anion-exchange column and a conductivity detector.

Reagents and Materials:

  • Gelatin capsules

  • Combustible sample holder (e.g., quartz crucible)

  • Absorption solution (e.g., dilute sodium hydroxide or a suitable buffer)

  • Certified fluoride and chloride standard solutions for IC calibration

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a gelatin capsule and place it in the crucible.

  • Bomb Assembly: Place the crucible in the bomb, add the absorption solution to the bottom of the bomb, seal, and pressurize with high-purity oxygen.

  • Combustion: Ignite the sample remotely. Allow the bomb to cool to room temperature.

  • Sample Collection: Slowly release the pressure and rinse the interior surfaces of the bomb with deionized water, collecting all rinsings.

  • IC Analysis:

    • Calibrate the ion chromatograph with a series of fluoride and chloride standards.

    • Inject the collected absorption solution into the IC.

    • Identify and quantify the fluoride and chloride peaks based on retention time and peak area against the calibration curve.

  • Calculation: Determine the %F and %Cl in the original sample based on the concentrations measured by IC and the initial sample weight.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, a self-validating system should be implemented. This involves the regular analysis of certified reference materials (CRMs) containing known amounts of fluorine and chlorine.[5][9] For instance, materials like ERM-EC 681k (polyethylene with certified Cl and Br content) can be used to validate the oxygen bomb/IC method.[5] For the combustion CHN analysis, fluorinated reference compounds should be analyzed to confirm the efficacy of the fluorine absorbent. The agreement between the theoretical and experimentally determined values for these CRMs provides confidence in the analysis of the unknown sample.

Conclusion

The elemental analysis of this compound requires a departure from standard CHN analysis protocols. The high fluorine content necessitates specialized combustion techniques and reagents to achieve accurate carbon and hydrogen values. Furthermore, an independent method, such as oxygen bomb combustion followed by ion chromatography, is essential for the reliable quantification of fluorine and chlorine. By adopting the comparative methodologies and detailed protocols outlined in this guide, researchers can confidently establish the elemental composition of this and other challenging halogenated molecules, ensuring the integrity of their scientific findings.

References

  • Pitz, W. J., & Westbrook, C. K. (1990). A Chemical Kinetic Modeling Study of Chlorinated Hydrocarbon Combustion. University of Utah. [Link]

  • Olek, M., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7.
  • Senkan, S. M. (n.d.). Combustion of Chlorinated Hydrocarbons. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene. PubChem. [Link]

  • Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. [Link]

  • Hall, M. J., Lucas, D., & Koshland, C. P. (1991). Measuring chlorinated hydrocarbons in combustion by use of Fourier-transform infrared spectroscopy. Environmental Science & Technology, 25(2), 260–267. [Link]

  • Catoire, V. (1996). The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. DSpace@MIT. [Link]

  • ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]

  • Takeda, A., et al. (2015). Ion Chromatographic Determination of Fluorine and Chlorine in Silicate Rocks Following Alkaline Fusion. Geostandards and Geoanalytical Research, 39(4), 437-445. [Link]

  • Orango. (2024, October 17). Analytical Methods and Chemical Reactions of Conjugated Dienes. [Link]

  • Analytik Jena. (n.d.). Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247. [Link]

  • Wang, J., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 50(8), 711-717. [Link]

  • U.S. Environmental Protection Agency. (2024, January). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • analytica-world.com. (2007, November 27). Accurate elemental (CHN) analysis of perfluorinated compounds. [Link]

  • Nittoseiko Analytech. (n.d.). Determination of fluorine and chlorine in clay certified reference material. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • iTeh Standards. (n.d.). EN 14582:2016 - Waste Characterization Halogen Sulfur Content Analysis. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Reactant of Route 2
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.